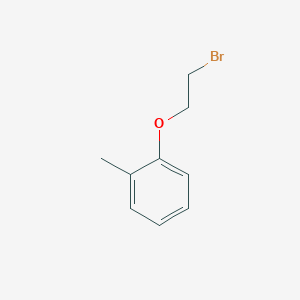
1-(2-Bromoethoxy)-2-methylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of H2SO4 can lead to the oxidation of dimethoxybenzenes to benzoquinones without bromination, indicating a method to control bromination reactions . Aryl radical cyclization with alkyne followed by tandem carboxylation has been shown to be a successful method for constructing complex structures in the presence of carbon dioxide . Additionally, regioselective bromination techniques have been developed to synthesize various dibromobenzene derivatives, which are valuable precursors for organic transformations . These methods could potentially be adapted for the synthesis of 1-(2-Bromoethoxy)-2-methylbenzene.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex and diverse. For example, the single crystal X-ray structure of a brominated dimethoxybenzene derivative has been presented, which could provide insights into the structural aspects of brominated aromatic ethers . Understanding the molecular structure is crucial for predicting the reactivity and properties of such compounds.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions. The synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene through direct alkylation indicates the potential for further functionalization of brominated aromatics . The conversion of brominated compounds into sulfur-functionalized benzoquinones demonstrates the versatility of these compounds in chemical synthesis . These reactions could be relevant when considering the reactivity of 1-(2-Bromoethoxy)-2-methylbenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene and its characterization by GC-MS and NMR techniques provides valuable information on the analytical aspects of such compounds . The solvent-free synthesis of dibenzene derivatives catalyzed by KHSO4 underlines the importance of developing green and economical methods for the synthesis of brominated compounds . These studies contribute to a better understanding of the properties and potential applications of brominated aromatic ethers like 1-(2-Bromoethoxy)-2-methylbenzene.
Applications De Recherche Scientifique
1. Synthesis and Chemical Reactions
- 1-(2-Bromoethoxy)-2-methylbenzene serves as an intermediate in chemical synthesis, particularly in the preparation of various organic compounds. For example, it has been used in the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate for the medication dofetilide, used to treat arrhythmia. The synthesis involved reactions between 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).
- In a similar context, its use in the thermochemistry of halogen-substituted methylbenzenes has been researched. This study involved examining the experimental vapor pressures and vaporization enthalpies of various bromo- and iodo-substituted methylbenzenes, including 1-(2-Bromoethoxy)-2-methylbenzene (S. Verevkin et al., 2015).
2. Catalysis and Reaction Mechanisms
- The compound has been involved in studies focusing on reaction mechanisms and catalysis. For instance, it was used in the context of regioselective bromination reactions and the conversion into sulfur-functionalized benzoquinones (R. Aitken et al., 2016).
- Another study highlighted its role in the preparation of di- and tri-ethynylbenzenes by cleavage of 2-Hydroxy-2-methylbut-3-yn-4-ylbenzenes, indicating its significance in facilitating isolation of volatile ethynylbenzenes (J. Macbride & K. Wade, 1996).
3. Material Science and Engineering
- In material science, 1-(2-Bromoethoxy)-2-methylbenzene has been used in studies related to supercapacitor applications. For example, it was part of a study on the electrochemical behavior of supercapacitor carbon electrodes in solutions modified by various redox-active species, including bromine derivatives (E. Frąckowiak et al., 2014).
4. Organic and Pharmaceutical Chemistry
- In organic and pharmaceutical chemistry, its role in the synthesis of intermediates for medicinal and pharmaceutical agents is notable. For instance, it has been used in the synthesis of complex organic molecules like 1-bromo-2,4-dinitrobenzene, an intermediate in organic electroluminescent material (Jiaming Xuan et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRTJHEVCZIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364625 | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-methylbenzene | |
CAS RN |
18800-32-3 | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

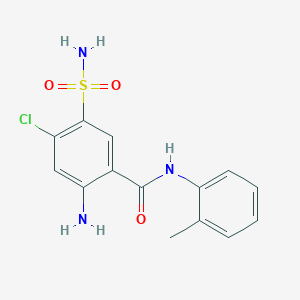
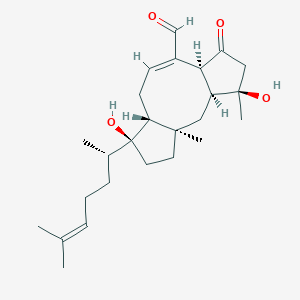
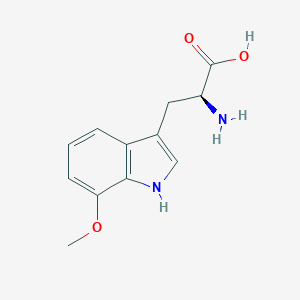
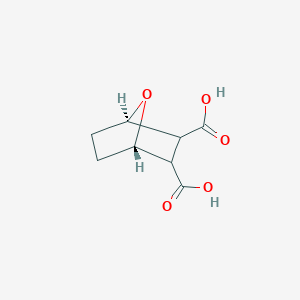
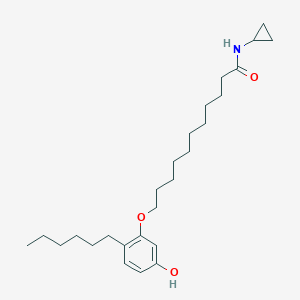
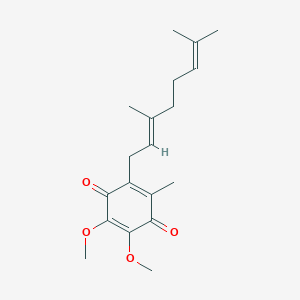
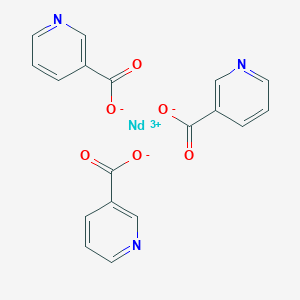

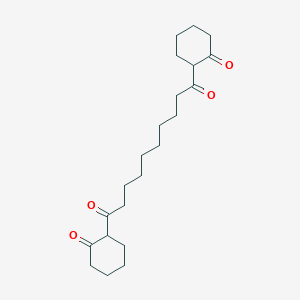
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
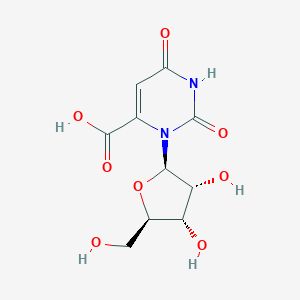
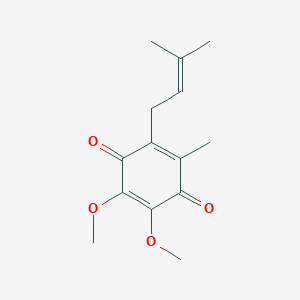
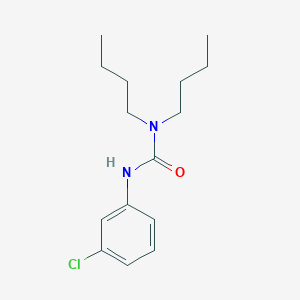
![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)